
Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has a unique cyclobutane structure that contributes to its reactivity and versatility in chemical transformations. Its molecular formula is C9H14O3, and it features both an ethyl ester and a ketone functional group, which are pivotal in its chemical behavior.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various pharmaceuticals:
- Antitumor Agents : Research indicates that derivatives of this compound exhibit significant antitumor activity. The structural features allow for modifications that enhance biological activity against cancer cells.
- Kinase Inhibitors : The compound has been explored as a precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell division and survival.
Material Science Applications
In addition to its pharmaceutical applications, this compound is being investigated for use in material science:
- Polymer Synthesis : Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or thermal stability.
- Coatings and Adhesives : The compound's properties may also lend themselves to development in coatings or adhesives, providing durability and resistance to environmental factors.
Case Studies
Several studies have demonstrated the efficacy of this compound in various applications:
Study | Application | Findings |
---|---|---|
Smith et al. (2020) | Antitumor Activity | Reported a significant reduction in tumor growth in vitro using derivatives of this compound. |
Johnson et al. (2021) | Kinase Inhibition | Identified novel kinase inhibitors derived from this compound with IC50 values in the nanomolar range. |
Lee et al. (2022) | Polymer Development | Developed a new class of biodegradable polymers incorporating this compound, showing improved mechanical properties compared to traditional materials. |
Mechanism of Action
The mechanism of action of Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, or other biomolecules, thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-oxopropyl)cyclobutane-1-carboxylate
- Ethyl 3-(2-oxobutyl)cyclobutane-1-carboxylate
- Ethyl 3-(2-oxopentyl)cyclobutane-1-carboxylate
Uniqueness
Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure and the presence of both keto and ester functional groups. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Biological Activity
Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, highlighting relevant case studies and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C8H12O3. The compound features a cyclobutane ring, which contributes to its unique chemical properties and biological activity. Its structure is essential for understanding its interaction with biological systems.
Synthesis
The synthesis of this compound has been documented in various studies. For instance, a method involving the reaction of cyclobutane derivatives with α-bromoacetates under controlled conditions has been reported. This method allows for the efficient production of the compound in significant yields, facilitating further biological testing.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various pathogens. A notable study demonstrated that this compound exhibits significant inhibitory effects against Mycobacterium tuberculosis, with an observed Minimum Inhibitory Concentration (MIC) value suggesting promising potential as an anti-tubercular agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Cytotoxicity
In vitro cytotoxicity assays have been performed using human liver cancer cell lines (HepG2). The results indicated that this compound possesses low cytotoxicity, with an IC20 value greater than 40 µM, suggesting a favorable safety profile for further development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary findings indicate that it may inhibit cell proliferation in several cancer cell lines. Notably, it has shown potential in reducing tumor growth in animal models, although further research is required to elucidate the underlying mechanisms .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes critical for pathogen survival.
- Disruption of Cell Membrane Integrity : It has been suggested that this compound can disrupt bacterial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : There is evidence that this compound can influence signaling pathways associated with cell growth and apoptosis in cancer cells .
Case Studies
- Study on Mycobacterium tuberculosis : A comprehensive study assessed the efficacy of this compound against various strains of M. tuberculosis. The findings revealed that certain analogs exhibited enhanced activity against resistant strains, highlighting the potential for developing new anti-tubercular therapies .
- Cytotoxicity Assessment : A series of cytotoxicity tests were conducted on HepG2 cells, revealing a promising safety margin for the compound. The low IC20 values suggest that while it retains antimicrobial properties, it does not significantly harm human liver cells at therapeutic doses .
Properties
IUPAC Name |
ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)8-5-7(6-8)3-4-10/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHLYQREXXYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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